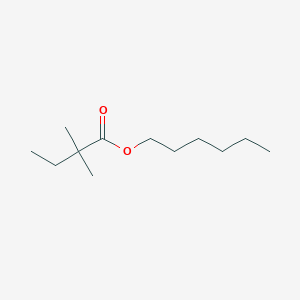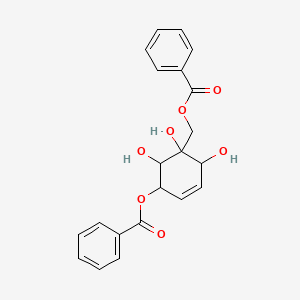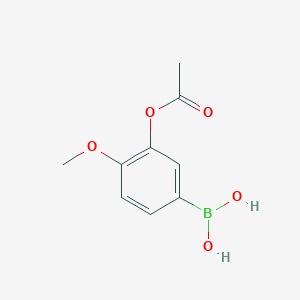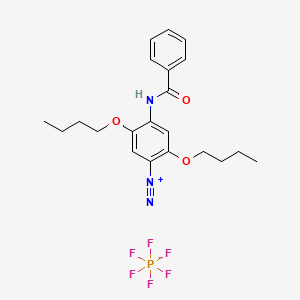
Manganese;octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid is a saturated fatty acid commonly found in animal and vegetable fats and oils . Manganese is a transition metal known for its role in various industrial applications and biological systems . The combination of these two components results in a compound with unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese;octadecanoic acid can be synthesized through various methods. One common approach involves the reaction of manganese salts, such as manganese chloride or manganese acetate, with octadecanoic acid in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of manganese stearate as a precipitate .
Industrial Production Methods
Industrial production of this compound often involves the use of manganese dioxide as a starting material. The manganese dioxide is reduced using a suitable reducing agent, such as hydrogen or carbon monoxide, to produce manganese(II) oxide. This manganese(II) oxide is then reacted with octadecanoic acid to form manganese stearate .
Análisis De Reacciones Químicas
Types of Reactions
Manganese;octadecanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is a common oxidizing agent used in reactions involving manganese compounds.
Reduction: Hydrogen gas (H₂) or carbon monoxide (CO) are commonly used reducing agents.
Substitution: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines.
Major Products Formed
Aplicaciones Científicas De Investigación
Manganese;octadecanoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of manganese;octadecanoic acid involves its interaction with various molecular targets and pathways. Manganese acts as a cofactor for several enzymes, including oxidoreductases, transferases, and hydrolases . These enzymes play crucial roles in biological processes such as metabolism, antioxidant defense, and neurotransmitter synthesis . The stearate component of the compound may also contribute to its effects by interacting with lipid membranes and influencing membrane fluidity .
Comparación Con Compuestos Similares
Manganese;octadecanoic acid can be compared with other similar compounds, such as:
Calcium stearate: Used as a stabilizer in plastics and as a lubricant in various industrial applications.
Zinc stearate: Commonly used as a release agent in the rubber and plastic industries.
Magnesium stearate: Widely used as a lubricant in pharmaceutical tablet manufacturing.
This compound is unique due to the presence of manganese, which imparts specific catalytic and biological properties not found in other metal stearates .
Propiedades
Fórmula molecular |
C36H72MnO4 |
|---|---|
Peso molecular |
623.9 g/mol |
Nombre IUPAC |
manganese;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
Clave InChI |
NRBGCDYSOHFFIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)
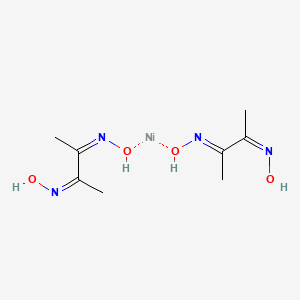
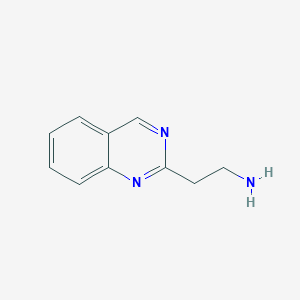
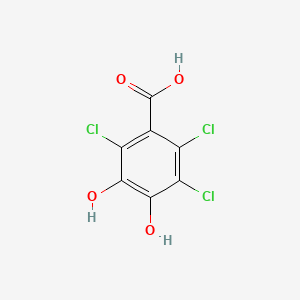
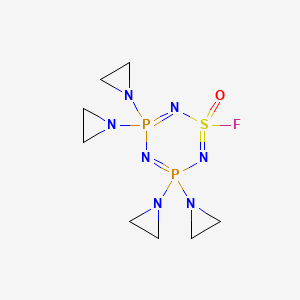

![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
